2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol
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Description
2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The research by Viji et al. (2020) involves molecular docking and quantum chemical calculations of a structurally similar compound, focusing on its molecular structure and spectroscopic data. This study, although not directly on the specified compound, showcases the use of computational methods in understanding the properties and potential applications of complex organic molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Antibacterial Screening
Landage, Thube, and Karale (2019) conducted a study on the synthesis and antibacterial screening of novel compounds, including thiazolyl pyrazole derivatives. Their research contributes to the exploration of new compounds with potential antibacterial properties, which could be relevant to the compound (Landage, Thube, & Karale, 2019).
Synthesis and Evaluation as Antioxidant Additives
Amer et al. (2011) studied the synthesis of various thiazoles, including a compound similar to the one , and evaluated their efficacy as antioxidant additives for lubricating oils. This suggests potential industrial applications of similar compounds in enhancing the performance and longevity of lubricants (Amer, Hassan, Moawad, & Shaker, 2011).
Synthesis and Biological Activity Studies
In the work of Uma et al. (2017), there is a focus on synthesizing derivatives of benzo[d]thiazol and studying their biological activities. This research provides insights into the potential biological applications of thiazol derivatives, which could be relevant for the compound (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Cytotoxic Effect of Nickel(II) Complexes
Sobiesiak et al. (2011) investigated the synthesis of Ni(II) complexes with ligands containing benzothiazol, exploring their cytotoxic activities against tumor cell lines. This highlights the potential application of benzothiazol derivatives in medicinal chemistry and cancer research (Sobiesiak et al., 2011).
Antimicrobial Activity of Oxadiazoles
Rai et al. (2009) synthesized a series of oxadiazoles containing a structure similar to the compound and evaluated their antibacterial activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-12-9-13(15(24)10-16(12)25-3)19-18(11(2)22-23-19)20-21-14-7-5-6-8-17(14)26-20/h5-10,24H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVUPPZLBGACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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